1-(Biphenyl-2-yl)piperazine dihydrochloride
Overview
Description
1-(Biphenyl-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H18N2.2HCl and a molecular weight of 311.25 g/mol . It is a solid powder that is typically stored at ambient temperature . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(Biphenyl-2-yl)piperazine dihydrochloride involves the reaction of biphenyl-2-ylamine with piperazine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature range and specific solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and purity.
Chemical Reactions Analysis
1-(Biphenyl-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Biphenyl-2-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool to investigate the function of specific proteins and enzymes.
Medicine: It has potential therapeutic applications and is used in the development of new drugs and treatments.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Biphenyl-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(Phenylpiperazin-1-yl)ethanone: This compound has a similar piperazine structure but with different substituents, leading to different chemical properties and applications.
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group attached to the phenyl ring, which can influence its reactivity and biological activity.
1-(2-Chlorophenyl)piperazine:
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(2-phenylphenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;;/h1-9,17H,10-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPHBWZMEINVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998281 | |
Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-87-8, 274673-37-9 | |
Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 274673-37-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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